molecular formula C25H21ClN2O2 B7683634 2-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

2-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No.: B7683634
M. Wt: 416.9 g/mol
InChI Key: CGWGJSGQZIHCFZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, dimethylphenyl group, and a hydroxyquinoline moiety

Properties

IUPAC Name

2-chloro-N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-16-11-12-17(2)23(13-16)28(25(30)20-8-4-5-9-21(20)26)15-19-14-18-7-3-6-10-22(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWGJSGQZIHCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethylaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(2,5-dimethylphenyl)benzamide.

    Quinoline Derivative Formation: The next step involves the synthesis of the hydroxyquinoline derivative. This can be achieved by reacting 2-chloroquinoline with a suitable hydroxylating agent.

    Coupling Reaction: The final step involves the coupling of the hydroxyquinoline derivative with the intermediate benzamide compound under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form quinone derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, affecting various biological pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,5-dimethylphenyl)benzamide: Lacks the hydroxyquinoline moiety.

    N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide: Lacks the chloro group.

    2-chloro-N-(phenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide: Lacks the dimethyl groups on the phenyl ring.

Uniqueness

2-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is unique due to the combination of the chloro group, dimethylphenyl group, and hydroxyquinoline moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

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